molecular formula C9H9F2NO B13043923 1-Amino-1-(2,6-difluorophenyl)acetone

1-Amino-1-(2,6-difluorophenyl)acetone

Cat. No.: B13043923
M. Wt: 185.17 g/mol
InChI Key: HGZKVFVLNVFCEH-UHFFFAOYSA-N
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Description

1-Amino-1-(2,6-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO It is characterized by the presence of an amino group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2,6-difluorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,6-difluorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(2,6-difluorophenyl)acetone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,6-difluorophenyl)acetone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes, altering their activity, and modulating biochemical processes .

Comparison with Similar Compounds

  • 1-Amino-1-(2,4-difluorophenyl)acetone
  • 1-Amino-1-(3,5-difluorophenyl)acetone
  • 1-Amino-1-(2,6-dichlorophenyl)acetone

Comparison: 1-Amino-1-(2,6-difluorophenyl)acetone is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-amino-1-(2,6-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H9F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3

InChI Key

HGZKVFVLNVFCEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1F)F)N

Origin of Product

United States

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